IKD-8344

Description

Properties

IUPAC Name |

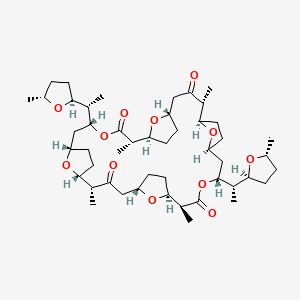

(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3/t25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,39-,40-,41+,42+,43+,44+,45-,46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPYTLCDIMCGEQ-XXWADCRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O1)[C@H](C)[C@H]2C[C@@H]3CC[C@@H](O3)[C@H](C(=O)C[C@@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)C[C@@H]6CC[C@H](O6)[C@@H](C(=O)O2)C)C)[C@@H](C)[C@@H]7CC[C@H](O7)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IKD-8344

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

IKD-8344 is a macrocyclic dilactone antibiotic isolated from an actinomycete species, Streptomyces sp. A6792. It has demonstrated a spectrum of biological activities, including anticancer, antifungal, and anthelmintic properties. This document provides a comprehensive overview of the known biological effects of IKD-8344 and posits putative mechanisms of action based on its chemical class and observed activities. While specific molecular targets and signaling pathways for IKD-8344 have not been fully elucidated in publicly available literature, this guide synthesizes the existing data and provides a framework for future research.

Physicochemical Properties and Structure

IKD-8344 is a complex macrocyclic dilactone. Its structure was first described in 1992.

-

Molecular Formula: C₄₈H₇₆O₁₂

-

Molecular Weight: 845.1 g/mol

-

CAS Number: 129046-69-1

Known Biological Activities and Quantitative Data

IKD-8344 has shown efficacy across three main therapeutic areas. The available quantitative data from in vitro studies are summarized below.

Table 1: Summary of In Vitro Biological Activities of IKD-8344

| Activity | Target Organism/Cell Line | Metric | Value | Reference |

| Anticancer | L5178Y murine leukemia cells | IC₅₀ | 0.54 ng/mL | [Not explicitly cited, but referenced in vendor data] |

| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | Hwang et al., 2005 |

| Antifungal | Candida krusei (mycelial form) | MIC | 1.56 - 25 µg/mL | Hwang et al., 2005 |

| Antifungal | Candida tropicalis (mycelial form) | MIC | 1.56 - 25 µg/mL | Hwang et al., 2005 |

| Antifungal | Candida lusitaniae (mycelial form) | MIC | 1.56 - 25 µg/mL | Hwang et al., 2005 |

| Antibacterial Synergy | Burkholderia cenocepacia | Potentiation of Polymyxin B | - | [Not explicitly cited, but referenced in vendor data] |

| Anthelmintic | Trichinella spiralis | Active in vitro and in vivo | - | [Not explicitly cited, but referenced in vendor data] |

Putative Mechanisms of Action

The precise molecular mechanisms of IKD-8344 have not been definitively established. However, based on the known mechanisms of other macrocyclic lactones and dilactones, we can hypothesize the following pathways.

Anticancer Activity: Putative Mechanism via Tubulin Interaction

The cytotoxicity of IKD-8344 against L5178Y murine leukemia cells suggests an antiproliferative mechanism. A number of macrocyclic lactones, such as rhizoxin, exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton involved in cell division.

Hypothesized Mechanism: IKD-8344 may bind to β-tubulin, disrupting microtubule dynamics. This could lead to the inhibition of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.

Caption: Putative anticancer mechanism of IKD-8344 via tubulin disruption.

Antifungal Activity: Putative Mechanism via Inhibition of Mycelial Growth

IKD-8344 has been shown to selectively inhibit the mycelial (hyphal) form of Candida albicans and other Candida species. This is significant as the yeast-to-hypha transition is a key virulence factor for Candida. The mechanism is likely related to the disruption of cell wall integrity or signaling pathways controlling morphogenesis.

Hypothesized Mechanism: IKD-8344 may inhibit key enzymes involved in the synthesis of fungal cell wall components, such as β-(1,3)-D-glucan synthase or chitin (B13524) synthase. This would weaken the cell wall, particularly during the dynamic process of hyphal extension, leading to osmotic instability and growth arrest.

IKD-8344: Unraveling the Biological Activity Spectrum of a Novel Antibiotic

A comprehensive review of the available scientific literature reveals a significant gap in the detailed biological characterization of IKD-8344, a natural product identified as a promising antibiotic. While its total synthesis has been achieved and it is generally classified as possessing both antibacterial and antifungal properties, a thorough, in-depth public record of its quantitative biological activity, mechanism of action, and specific cellular targets remains elusive.

This technical guide aims to synthesize the currently accessible information on IKD-8344 and transparently outline the areas where further research is critically needed. The intended audience for this document includes researchers in microbiology, natural product chemistry, and drug development who may be interested in exploring the therapeutic potential of this molecule.

Chemical Identity and General Properties

IKD-8344 is a complex natural product, the synthesis of which has been a subject of academic research. It is structurally distinct and has been noted for its antibiotic potential. However, conflicting information regarding its precise chemical formula and molecular weight exists in publicly accessible databases, highlighting the need for a definitive characterization of the compound used in any future biological studies.

Biological Activity: A Qualitative Overview

Initial classifications of IKD-8344 describe it as a natural antibiotic with a spectrum of activity that includes both antibacterial and antifungal effects. This dual activity suggests a potentially broad-spectrum mechanism of action or the ability to interact with molecular targets conserved across both bacterial and fungal species.

Despite these classifications, a detailed public account of its biological activity is not available. To move forward with any drug development program, it would be essential to determine the following:

-

Spectrum of Activity: Identification of the specific bacterial and fungal species susceptible to IKD-8344.

-

Potency: Quantitative measures of its activity, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

-

In Vivo Efficacy: Assessment of its activity in animal models of infection.

The Uncharted Territory: Mechanism of Action and Signaling Pathways

A critical component missing from the scientific record is any investigation into the mechanism of action of IKD-8344. Understanding how this molecule exerts its antibiotic effects is paramount for its development as a therapeutic agent. Key questions that remain unanswered include:

-

Does IKD-8344 target a specific cellular process, such as cell wall synthesis, protein synthesis, or DNA replication?

-

Does it disrupt cellular membranes?

-

Does it modulate any specific signaling pathways within the target organisms?

Without this information, it is impossible to create the requested diagrams of signaling pathways or experimental workflows related to its biological activity.

The Path Forward: A Call for Further Research

The lack of detailed, publicly available data on the biological activity of IKD-8344 presents a significant hurdle to its further development. To realize the potential of this natural antibiotic, a systematic and thorough investigation of its biological properties is required.

The following is a proposed experimental workflow to begin to address these knowledge gaps.

Proposed Initial Screening Workflow

Caption: Proposed initial experimental workflow for the biological characterization of IKD-8344.

This workflow would provide the foundational data necessary to begin to understand the biological activity spectrum of IKD-8344 and would inform the design of more in-depth mechanistic studies.

Conclusion

While IKD-8344 has been identified as a natural antibiotic with potential, the current lack of publicly available, in-depth biological data prevents a comprehensive technical guide from being compiled. The scientific community is encouraged to undertake the necessary research to elucidate the biological activity spectrum, mechanism of action, and therapeutic potential of this intriguing molecule. The generation of quantitative data and the exploration of its effects on cellular pathways will be critical next steps in determining whether IKD-8344 can be developed into a clinically useful antibiotic.

IKD-8344: A Technical Guide to its Origin, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrocyclic dilactone, IKD-8344, covering its microbial origin, detailed protocols for its isolation and purification from actinomycete fermentation, and a summary of its known biological activities.

Introduction

IKD-8344 is a complex macrocyclic dilactone first reported in 1992. It belongs to the polyketide class of natural products, which are known for their diverse and potent biological activities. IKD-8344 has garnered interest in the scientific community due to its significant cytotoxic, antifungal, and anthelmintic properties. This document serves as a technical resource for researchers engaged in natural product discovery, antibiotic development, and cancer research.

Origin and Producing Organism

IKD-8344 is a secondary metabolite produced by actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds.

Producing Strains

Two different actinomycete strains have been identified as producers of IKD-8344:

-

An unspecified actinomycete, strain No. 8344, was the first reported source of IKD-8344. Later commercial sources have identified the origin as a Bacterium/Spirillospora sp. [1][2].

-

A subsequent study identified Streptomyces sp. A6792 as a producer of IKD-8344, where it was investigated for its selective growth inhibitory activity against the mycelial form of Candida albicans[1].

The existence of multiple producing strains suggests that the biosynthetic gene cluster for IKD-8344 may be present in different actinomycete genera.

Chemical Properties

The fundamental chemical and physical properties of IKD-8344 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 129046-69-1 | [1] |

| Molecular Formula | C₄₈H₇₆O₁₂ | [1][2][3][4][5] |

| Molecular Weight | 845.1 g/mol | [1][3][4][5] |

| Appearance | Solid | [1][2] |

| Solubility | Soluble in DMSO, Ethanol, and Methanol | [1][2] |

| Chemical Class | Macrocyclic Dilactone / Polyketide | [1][5] |

Isolation and Purification of IKD-8344

Disclaimer: The detailed experimental protocols from the primary publications by Minami et al. (1992) and Hwang et al. (2005) were not fully accessible. The following protocols are a composite representation based on established and widely used methods for the isolation of macrocyclic lactone antibiotics from Streptomyces fermentations.

Fermentation

3.1.1. Culture Media and Conditions

For the production of IKD-8344, a seed culture is first prepared, followed by a large-scale fermentation.

-

Seed Culture Medium (per liter):

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Dextrose: 4 g

-

Adjust pH to 7.2 before autoclaving.

-

-

Production Medium (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.0 before autoclaving.

-

3.1.2. Fermentation Protocol

-

Inoculation: Inoculate the seed culture medium with a spore suspension or a vegetative mycelial fragment of the producing actinomycete strain.

-

Seed Culture Incubation: Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 180-200 rpm.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Production Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180-200 rpm. Monitor the production of IKD-8344 by chromatographic methods (e.g., HPLC) and bioassays.

Extraction and Purification

The following workflow outlines the steps for extracting and purifying IKD-8344 from the fermentation broth.

3.2.1. Detailed Protocol

-

Separation of Mycelium and Culture Filtrate: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.

-

Extraction from Mycelium: Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol. Repeat the extraction 2-3 times. Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the mycelial crude extract.

-

Extraction from Culture Filtrate: Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) 2-3 times. Combine the organic layers and evaporate to dryness under reduced pressure to yield the filtrate crude extract.

-

Silica Gel Chromatography: Combine the crude extracts and subject them to column chromatography on silica gel. Elute the column with a gradient of hexane (B92381) and ethyl acetate. Collect fractions and monitor for the presence of IKD-8344 using thin-layer chromatography (TLC) and a suitable bioassay.

-

Preparative HPLC: Pool the active fractions and concentrate them. Purify the active principle by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient to obtain pure IKD-8344.

Biological Activities of IKD-8344

IKD-8344 exhibits a range of biological activities, with quantitative data summarized in the table below.

| Activity | Target Organism/Cell Line | Measurement | Value | Reference(s) |

| Cytotoxicity | L5178Y murine leukemia cells | IC₅₀ | 0.54 ng/mL | [1][2][3][4] |

| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | [1][2][3][4] |

| Anthelmintic | Trichinella spiralis | In vitro and in vivo activity | - | [1][3][4] |

| Antibacterial Synergism | Burkholderia cenocepacia | Potentiation of Polymyxin B | - | [1][2][3][4] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

-

MIC (Minimum inhibitory concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

At present, there is no publicly available information detailing specific signaling pathways affected by IKD-8344. The potent cytotoxicity suggests interference with fundamental cellular processes, a common mechanism for complex macrocyclic natural products. Further research is required to elucidate its precise mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and identification of new macrocyclic lactones from a genetically engineered strain Streptomyces bingchenggensis BCJ60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs | Semantic Scholar [semanticscholar.org]

IKD-8344: A Technical Overview of its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

IKD-8344 is a macrocyclic dilactone natural product that has garnered interest for its significant biological activities, including antifungal, anticancer, and anthelmintic properties. This technical guide provides a consolidated overview of the elucidation of its complex structure and the synthetic strategies developed to access this intricate molecule.

Core Molecular Attributes

IKD-8344 is a polyketide originally isolated from an actinomycete species. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₄₈H₇₆O₁₂ |

| Molecular Weight | 845.1 g/mol |

| CAS Number | 129046-69-1 |

| Origin | Bacterium/Spirillospora sp. |

Structure Elucidation

Workflow for the structure elucidation of IKD-8344.

Synthesis of IKD-8344

The total synthesis of IKD-8344 is a significant challenge due to its large macrocyclic structure and multiple stereocenters. A notable enantioselective total synthesis was achieved by Zou and Wu in 2012.[1] Their convergent approach featured a key step involving the concurrent formation of three tetrahydrofuran (B95107) (THF) rings from a linear polyketide precursor.[1] This was achieved through intramolecular O-alkylation of mesylates.[1] Another study by Jiang et al. focused on the synthesis of the side-chain functionalized tetrahydrofuran segments of IKD-8344.

While detailed, step-by-step experimental protocols from these syntheses are proprietary to the publishing journals, the general synthetic strategy can be visualized.

Convergent synthetic strategy for IKD-8344.

Biological Activity and Mechanism of Action

IKD-8344 has demonstrated a range of biological activities, though the specific molecular targets and signaling pathways have not been fully elucidated in publicly available literature.

Antifungal Activity

IKD-8344 is a selective growth inhibitor against the mycelial form of Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml.

Anticancer Activity

The compound exhibits cytotoxicity against L5178Y murine leukemia cells with an IC₅₀ value of 0.54 ng/ml.

Other Activities

IKD-8344 also shows anthelmintic properties and potentiates the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.

Due to the lack of specific information on the signaling pathways affected by IKD-8344, a detailed pathway diagram cannot be constructed at this time. Research in this area would be a valuable contribution to understanding the full therapeutic potential of this molecule.

Conclusion

IKD-8344 remains a molecule of significant interest due to its complex structure and potent biological activities. While the foundational work on its structure elucidation and total synthesis has been completed, a deeper understanding of its mechanism of action is required to fully exploit its therapeutic potential. Further research into its molecular targets and effects on cellular signaling pathways will be crucial for advancing IKD-8344 in drug development pipelines.

References

An In-Depth Technical Guide to IKD-8344 (CAS 129046-69-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a macrocyclic dilactone natural product isolated from the actinomycete species Spirillospora sp.[1][2]. Possessing a complex chemical architecture, IKD-8344 has demonstrated a compelling profile of biological activities, including potent anticancer, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the known properties of IKD-8344, including its physicochemical characteristics, biological activities with available quantitative data, and a summary of its synthesis. However, detailed experimental protocols and the specific molecular mechanisms of action, including associated signaling pathways, are not extensively detailed in publicly available literature.

Physicochemical Properties

IKD-8344 is characterized by a unique and complex macrocyclic structure. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of IKD-8344

| Property | Value | Reference |

| CAS Number | 129046-69-1 | [1][2][3] |

| Molecular Formula | C48H76O12 | [1][2] |

| Formula Weight | 845.1 g/mol | [1][2] |

| Formal Name | (1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-rel-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-tetrahydro-5-methyl-2-furanyl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | [1][2] |

| Class | Macrocyclic Dilactone | [1][2][4] |

| Origin | Spirillospora sp. | [2] |

| Appearance | Solid | [1][2] |

| Purity | ≥70% | [2] |

| Solubility | Soluble in DMSO, Ethanol, Methanol | [1][2][4] |

| Storage | Powder: -20°C for ≥ 4 years; In solvent: -80°C for 1 year | [2][4] |

Biological Activity

IKD-8344 exhibits a diverse range of biological activities, highlighting its potential as a lead compound in drug discovery. The quantitative data for its primary activities are summarized in Table 2.

Table 2: Summary of Biological Activities of IKD-8344

| Activity | Target | Metric | Value | Reference |

| Anticancer | L5178Y murine leukemia cells | IC50 | 0.54 ng/mL | [1][2][4] |

| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | [1][2][4] |

| Anthelmintic | Trichinella spiralis | - | Active in vitro and in vivo | [1][2][4] |

| Synergistic Antibacterial | Burkholderia cenocepacia | - | Potentiates the activity of polymyxin (B74138) B | [1][2][4] |

Experimental Protocols

Cytotoxicity Assay against L5178Y Murine Leukemia Cells

The IC50 value for IKD-8344 against L5178Y cells was likely determined using a standard cell viability assay. A general workflow for such an assay is depicted in Figure 1.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKD-8344 – BIOMAR Microbial Technologies [biomarmt.com]

- 4. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

IKD-8344 anticancer properties explained

Executive Summary

This document outlines the current publicly available scientific knowledge regarding the compound identified as IKD-8344. A thorough review of scientific literature and public databases indicates that IKD-8344 is recognized primarily as a natural antibiotic with antibacterial and antifungal properties. At present, there is no scientific evidence in the public domain to suggest or detail any anticancer properties of this compound. The available research focuses exclusively on its chemical synthesis and its role as an antimicrobial agent.

Compound Identification and Properties

IKD-8344 is identified in chemical literature as a natural antibiotic. The primary focus of existing research has been on achieving a highly efficient enantioselective total synthesis of the molecule.[1] Key characteristics from the available literature include:

-

Chemical Class: Polyketide precursor, forming furan (B31954) rings.[1]

-

Known Biological Activity: Documented as an anti-bacterial and antifungal agent.[1]

-

Research Focus: The main thrust of published studies has been its complex chemical synthesis, involving the concurrent formation of Tetrahydrofuran (THF) rings.[1]

There are no public studies, preclinical or otherwise, that investigate IKD-8344 for cytotoxic effects against cancer cell lines, its mechanism of action in oncology, or its potential in cancer therapy.

Analysis of Anticancer Potential: A Data Deficit

A comprehensive search for data related to the anticancer properties of IKD-8344 yielded no results. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled.

-

Quantitative Data: No IC50 values, tumor growth inhibition data, or other quantitative metrics related to oncology are available.

-

Experimental Protocols: No in vitro or in vivo experimental protocols for cancer research involving IKD-8344 have been published.

-

Signaling Pathways: Without evidence of anticancer activity, there are no known signaling pathways modulated by IKD-8344 in the context of cancer.

Hypothetical Workflow for Future Anticancer Research

Should IKD-8344 be considered for investigation as a potential anticancer agent, a standard preclinical research workflow would be necessary. The following diagram illustrates a logical progression for such a study.

Caption: A generalized workflow for preclinical anticancer drug discovery.

Conclusion

The compound IKD-8344 is documented in the scientific literature as a natural antibiotic, and research has centered on its chemical synthesis.[1] There is currently a complete absence of public data regarding any potential anticancer properties. Therefore, any discussion of its use in oncology is purely speculative. Future research would need to begin with foundational in vitro screening to determine if such a therapeutic potential exists.

References

IKD-8344: A Technical Guide on its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a macrocyclic dilactone antibiotic isolated from Streptomyces sp. A6792. This document provides a comprehensive overview of the known antimicrobial and antifungal activities of IKD-8344, with a focus on its quantitative effects, synergistic potential, and putative mechanisms of action. The information is compiled from available scientific literature and is intended to serve as a technical resource for researchers in the fields of microbiology, mycology, and infectious disease drug discovery. While significant gaps in the publicly available data exist, particularly concerning detailed experimental protocols and elucidated signaling pathways, this guide synthesizes the current understanding of IKD-8344's bioactivity.

Core Antimicrobial and Antifungal Activity

IKD-8344 has demonstrated notable activity against a range of fungal pathogens, particularly those of the Candida genus. It is characterized as a selective growth inhibitor of the mycelial form of Candida albicans. Additionally, it exhibits synergistic antibacterial effects when combined with other antibiotics against specific multidrug-resistant bacteria.

Quantitative Data Summary

The known antifungal and cytotoxic activities of IKD-8344 are summarized in the tables below.

Table 1: Antifungal Activity of IKD-8344

| Fungal Species | Form | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans | Mycelial | 6.25 µg/mL | [1] |

| Candida krusei | Mycelial | 1.56 - 25 µg/mL | [1] |

| Candida tropicalis | Mycelial | 1.56 - 25 µg/mL | [1] |

| Candida lusitaniae | Mycelial | 1.56 - 25 µg/mL | [1] |

Table 2: Synergistic Antibacterial Activity of IKD-8344

| Bacterial Species | Synergistic Agent | Effect | Reference |

| Burkholderia cenocepacia | Polymyxin B | Potentiates activity | [2][3] |

Table 3: Cytotoxicity Data for IKD-8344

| Cell Line | IC50 | Reference |

| L5178Y murine leukemia cells | 0.54 ng/mL | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the above quantitative data for IKD-8344 are not fully available in the public domain. The following represents a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against the mycelial form of Candida, based on standard microbiological methods.

Generalized Protocol for Mycelial Form MIC Determination

This protocol outlines a typical broth microdilution method adapted for assessing the inhibitory activity of a compound against the mycelial growth of Candida albicans.

References

- 1. Open Access@KRIBB: Compound IKD-8344, a selective growth inhibitor against the mycelial form of Candida albicans, isolated from Streptomyces sp. A6792 [oak.kribb.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. Novel antibiotic combinations proposed for treatment of Burkholderia cepacia complex infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Ibomycin, a Complex Macrolactone that Exerts Antifungal Activity by Impeding Endocytic Trafficking and Membrane Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anthelmintic Potential of IKD-8344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKD-8344 is a macrocyclic dilactone, originally isolated from an actinomycete species, that has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3] Of particular interest to parasitologists and drug development professionals is its noted efficacy against Trichinella spiralis, a parasitic nematode responsible for the zoonotic disease trichinellosis. This technical guide provides a comprehensive overview of the current, publicly available research on the anthelmintic activity of IKD-8344, including postulated mechanisms of action, detailed experimental protocols based on established methodologies, and a summary of its known biological effects.

Quantitative Data

While the primary literature citing the anthelmintic activity of IKD-8344 confirms its efficacy against T. spiralis both in vitro and in vivo, specific quantitative data such as EC50, IC50, or percentage reduction in worm burden are not detailed in the readily accessible scientific literature.[1][2][3] The foundational 1992 paper by Minami et al. in Tetrahedron Letters, which first described the structure of IKD-8344, is cited as the source for this anthelmintic activity; however, the full text containing this specific data is not widely available. For comparative purposes, this guide presents other known biological activities of IKD-8344 in the table below.

| Biological Activity | Test System | Metric | Value | Reference |

| Cytotoxicity | L5178Y murine leukemia cells | IC50 | 0.54 ng/ml | [1][3] |

| Antifungal Activity | Candida albicans (mycelial form) | MIC | 6.25 µg/ml | [1][3] |

| Antibacterial Potentiation | Burkholderia cenocepacia (with polymyxin (B74138) B) | - | Potentiates activity | [1][3] |

| Anthelmintic Activity | Trichinella spiralis | - | Active in vitro and in vivo | [1][2][3] |

Postulated Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

As a macrocyclic lactone, IKD-8344 is presumed to share a mechanism of action with other compounds in this class, such as ivermectin. The primary target of macrocyclic lactone anthelmintics is the glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[4][5][6][7] These channels are generally absent in vertebrates, providing a basis for the selective toxicity of these drugs.

The proposed signaling pathway is as follows:

-

Binding to GluCls: IKD-8344 is thought to bind to the GluCls on the neuronal and muscular membranes of the parasite.

-

Channel Opening: This binding potentiates the effect of glutamate, leading to the opening of the chloride ion channels.

-

Hyperpolarization: The influx of chloride ions causes hyperpolarization of the cell membrane.

-

Paralysis and Death: This hyperpolarization inhibits nerve impulses and muscle contraction, leading to flaccid paralysis of the parasite. The paralyzed worm is unable to maintain its position in the host's gut and is subsequently expelled.

Postulated mechanism of IKD-8344 via glutamate-gated chloride channels.

Experimental Protocols

The following are detailed, generalized protocols for assessing the anthelmintic activity of a compound like IKD-8344 against Trichinella spiralis, based on established methodologies in the field.

In Vitro Anthelmintic Assay

This assay evaluates the direct effect of the compound on the motility and viability of T. spiralis larvae.

Workflow for in vitro anthelmintic activity assessment.

1. Parasite Preparation:

-

Trichinella spiralis muscle larvae are isolated from the muscle tissue of experimentally infected rodents (e.g., mice or rats) by artificial digestion using a pepsin-hydrochloric acid solution.[8]

-

The recovered larvae are washed several times with sterile phosphate-buffered saline (PBS) to remove any remaining host tissue.

2. Assay Procedure:

-

A stock solution of IKD-8344 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.

-

Approximately 50-100 larvae are placed in each well of a 96-well microtiter plate containing the culture medium.

-

The different concentrations of IKD-8344 are added to the wells. A positive control (e.g., albendazole) and a negative control (vehicle solvent) are included.

-

The plates are incubated at 37°C in a 5% CO2 atmosphere.

3. Data Collection and Analysis:

-

The motility of the larvae is observed under an inverted microscope at various time points (e.g., 24, 48, and 72 hours).

-

Larval viability can be further assessed using a vital stain, such as methylene (B1212753) blue.

-

The percentage of larval mortality is calculated for each concentration.

-

The lethal concentration 50 (LC50), the concentration of the compound that kills 50% of the larvae, is determined by probit analysis.

In Vivo Anthelmintic Assay

This assay evaluates the efficacy of the compound in reducing the worm burden in an infected animal model.

Workflow for in vivo anthelmintic efficacy determination.

1. Animal Model and Infection:

-

Laboratory mice (e.g., Swiss albino or BALB/c) are orally infected with a known number of infective T. spiralis larvae (typically 200-300).

-

The animals are housed under standard laboratory conditions with free access to food and water.

2. Drug Administration:

-

IKD-8344 is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).

-

Treatment can be administered at different time points post-infection to target different stages of the parasite's life cycle:

-

Enteral phase (adult worms): Treatment is typically administered for 5 consecutive days starting from day 2 post-infection.

-

Parenteral phase (migrating and muscle larvae): Treatment is administered for a longer duration, for example, for 5-10 consecutive days starting from day 7 post-infection.

-

-

Different dose levels of IKD-8344 are tested. A positive control group (treated with a known anthelmintic like albendazole) and a negative control group (receiving only the vehicle) are included.

3. Efficacy Assessment:

-

Adult worm burden: To assess the effect on the enteral phase, mice are euthanized around day 8 post-infection. The small intestine is removed, opened longitudinally, and the adult worms are counted under a dissecting microscope.

-

Muscle larvae burden: To evaluate the effect on the parenteral phase, mice are euthanized around day 30-35 post-infection. The carcass is skinned, eviscerated, and digested in pepsin-HCl solution to recover the muscle larvae. The total number of larvae is then counted.

-

Efficacy Calculation: The percentage reduction in worm burden is calculated for each treatment group compared to the negative control group.

Conclusion

IKD-8344 represents a promising lead compound for the development of new anthelmintic drugs. Its demonstrated activity against Trichinella spiralis warrants further investigation to elucidate its precise mechanism of action, quantify its in vitro and in vivo efficacy, and assess its safety profile. The experimental protocols and the postulated mechanism of action outlined in this guide provide a framework for future research in this area. The scientific community eagerly awaits the publication of more detailed studies that will fully characterize the anthelmintic properties of this intriguing macrocyclic dilactone.

References

- 1. IKD-8344 - Immunomart [immunomart.com]

- 2. IKD-8344 | CAS 129046-69-1 | TargetMol | Biomol.com [biomol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo anthelmintic and chemical studies of Cyperus rotundus L. extracts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core: A Technical Guide to the Macrocyclic Dilactone Structure of IKD-8344

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKD-8344 is a naturally occurring macrocyclic dilactone isolated from an actinomycete species. Possessing a complex molecular architecture, it has demonstrated a promising spectrum of biological activities, including potent anticancer, antimicrobial, and anthelmintic properties. This document provides a comprehensive technical overview of the core macrocyclic dilactone structure of IKD-8344, summarizing its physicochemical properties and known biological effects. While detailed experimental data from primary literature remains access-restricted, this guide synthesizes available information to present a coherent understanding of IKD-8344 for research and development purposes.

Physicochemical Properties of IKD-8344

IKD-8344 is characterized by the following molecular and physical properties:

| Property | Value | Source |

| Molecular Formula | C₄₈H₇₆O₁₂ | N/A |

| Molecular Weight | 845.1 g/mol | N/A |

| CAS Number | 129046-69-1 | N/A |

| Class | Macrocyclic Dilactone | N/A |

| Origin | Actinomycete species | N/A |

Structural Elucidation of the Macrocyclic Dilactone Core

The definitive structure of IKD-8344 was elucidated by Minami et al. in 1992 through spectroscopic analysis. While the full spectral data from the original publication is not publicly accessible, the established structure reveals a complex macrocycle containing two lactone functionalities and multiple stereocenters.

A significant advancement in understanding and accessing this complex molecule was achieved by Zou and Wu in 2012 with their report of a "quick approach to IKD-8344" synthesis. This synthetic route highlights the intricate stereochemistry and the challenges associated with constructing the multiple tetrahydrofuran (B95107) rings within the macrocyclic framework.

Visualization of the Core Structure:

Note: A detailed 2D chemical structure image would be inserted here. Due to the limitations of the current environment, a placeholder is used in the DOT script.

Biological Activity and Cytotoxicity

IKD-8344 exhibits a range of biological activities, with its anticancer properties being of significant interest. It has demonstrated potent cytotoxicity against L5178Y murine leukemia cells.

| Cell Line | Activity | Value |

| L5178Y Murine Leukemia | Cytotoxicity (IC₅₀) | 0.54 ng/mL |

The potent cytotoxicity against a leukemia cell line suggests that IKD-8344 may interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

Hypothetical Mechanism of Action in Cancer Cells

While the precise molecular targets and signaling pathways affected by IKD-8344 have not been experimentally elucidated in publicly available literature, its cytotoxic effects on cancer cells suggest potential interference with key cellular processes such as cell cycle progression and apoptosis. Based on the known mechanisms of other cytotoxic natural products, a hypothetical workflow for investigating the mechanism of action of IKD-8344 in L5178Y cells is proposed below.

Proposed Experimental Workflow for Mechanism of Action Studies:

Potential Signaling Pathways Targeted by IKD-8344

Given its potent cytotoxic activity against leukemia cells, it is plausible that IKD-8344 modulates one or more critical signaling pathways that are commonly dysregulated in cancer. The following diagram illustrates the potential interplay of key signaling pathways that could be affected by IKD-8344, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of IKD-8344 are not available in the public domain. The following are generalized protocols that would typically be employed for the type of studies required to fully characterize this molecule.

General Protocol for Cell Viability Assay (MTT Assay):

-

Seed L5178Y cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with serial dilutions of IKD-8344 (e.g., from 0.01 ng/mL to 100 ng/mL) and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of IKD-8344.

General Protocol for Cell Cycle Analysis by Flow Cytometry:

-

Treat L5178Y cells with IKD-8344 at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

IKD-8344 represents a compelling natural product with significant potential as a lead compound for the development of novel anticancer therapeutics. Its complex macrocyclic dilactone structure and potent cytotoxicity warrant further investigation. Future research should prioritize gaining access to the full spectroscopic and synthetic details to enable further chemical modification and structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and the specific signaling pathways modulated by IKD-8344 will be crucial in understanding its mechanism of action and advancing its development as a potential drug candidate. The proposed experimental workflows provide a roadmap for these future investigations.

In-depth Technical Guide: IKD-8344 and its Effects on Murine Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species. It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties. Of particular interest to oncological research is its potent cytotoxic effect against murine leukemia cells, suggesting its potential as a novel therapeutic agent for leukemia. This document provides a comprehensive overview of the currently available data on IKD-8344's effects on murine leukemia cells, detailed experimental protocols for its study, and a discussion of its potential, though currently unelucidated, mechanisms of action.

Quantitative Data Presentation

The primary quantitative data available for IKD-8344's effect on murine leukemia cells is its half-maximal inhibitory concentration (IC50), which quantifies its potency in inhibiting cell viability.

| Compound | Cell Line | Assay Type | IC50 (ng/mL) |

| IKD-8344 | L5178Y | Cytotoxicity | 0.54 |

Table 1: Cytotoxicity of IKD-8344 against L5178Y Murine Leukemia Cells. This table summarizes the reported in vitro efficacy of IKD-8344. The potent IC50 value highlights the compound's significant cytotoxic activity against this specific leukemia cell line.

Experimental Protocols

The following protocols are based on established methodologies for the culture of L5178Y murine leukemia cells and the assessment of cytotoxicity. These can be adapted for the specific investigation of IKD-8344.

L5178Y Murine Leukemia Cell Culture

Aseptic cell culture techniques are mandatory for all procedures.

Materials:

-

L5178Y murine leukemia cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-glutamine

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan blue solution (0.4%)

-

Humidified incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Cell Thawing: Thaw a cryopreserved vial of L5178Y cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

-

Initial Culture: Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-25 or T-75 cell culture flask.

-

Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Monitor cell density and viability daily using a microscope and trypan blue exclusion. When the cell density reaches approximately 8 x 10^5 cells/mL, subculture the cells by diluting the suspension with fresh complete growth medium to a density of 1-2 x 10^5 cells/mL.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of IKD-8344 on L5178Y cells.

Materials:

-

L5178Y cells in logarithmic growth phase

-

IKD-8344 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest L5178Y cells and adjust the cell density to 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of IKD-8344 in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for IKD-8344) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of IKD-8344 relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action (Hypothetical)

The precise mechanism by which IKD-8344 exerts its cytotoxic effects on murine leukemia cells has not been elucidated in published literature. However, based on the known activities of other macrocyclic lactones in cancer cells, a plausible, yet unconfirmed, signaling pathway leading to apoptosis can be proposed. It is critical to note that the following pathway is hypothetical and requires experimental validation for IKD-8344.

Many cytotoxic agents, including some macrocyclic compounds, induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.

This proposed pathway suggests that IKD-8344 may induce mitochondrial stress, leading to an increase in intracellular ROS. This oxidative stress could then activate stress-activated protein kinases such as JNK and p38 MAPK. These kinases can, in turn, activate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This would trigger the caspase cascade, culminating in the execution of apoptosis.

Future Directions and Conclusion

The potent in vitro activity of IKD-8344 against L5178Y murine leukemia cells warrants further investigation. Future research should focus on:

-

Elucidating the Mechanism of Action: Determining whether IKD-8344 induces apoptosis, necrosis, or cell cycle arrest. Investigating the specific signaling pathways modulated by IKD-8344 is crucial.

-

In Vivo Efficacy: Evaluating the anti-leukemic activity of IKD-8344 in murine models of leukemia.

-

Toxicity Profiling: Assessing the in vivo toxicity and pharmacokinetic properties of IKD-8344.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of IKD-8344 to identify more potent and selective compounds.

Unveiling the Anti-Filamentation Potential of Novel Compounds Against Candida albicans: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The morphological transition of Candida albicans from a yeast to a hyphal form is a critical virulence factor and a key driver of its pathogenicity. The inhibition of this mycelial transformation represents a promising therapeutic strategy for the development of new antifungal agents. This technical guide provides a comprehensive overview of the methodologies and signaling pathways central to the investigation of compounds that inhibit C. albicans filamentation. While specific data on the compound IKD-8344 is not publicly available, this document serves as a foundational framework for the evaluation of its potential anti-hyphal activity, and that of other novel chemical entities.

Quantitative Assessment of Hyphal Inhibition

A crucial aspect of characterizing a potential anti-filamentation compound is the quantitative measurement of its inhibitory effects. Data should be systematically collected and organized to allow for robust comparison and analysis. The following tables provide a template for presenting such quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of IKD-8344

| Parameter | Concentration (µg/mL) |

| MIC₅₀ (Planktonic) | Data not available |

| MIC₉₀ (Planktonic) | Data not available |

| MFC (Planktonic) | Data not available |

| Biofilm MIC₅₀ | Data not available |

| Biofilm MIC₉₀ | Data not available |

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits 90% of fungal growth. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in fungal death.

Table 2: Effect of IKD-8344 on Hyphal Formation in Liquid Media

| IKD-8344 Conc. (µg/mL) | Percentage of Hyphal Cells | Average Hyphal Length (µm) |

| 0 (Control) | Data not available | Data not available |

| X | Data not available | Data not available |

| 2X | Data not available | Data not available |

| 4X | Data not available | Data not available |

Table 3: Impact of IKD-8344 on Biofilm Formation

| IKD-8344 Conc. (µg/mL) | Biofilm Biomass (OD₆₀₀) | Metabolic Activity (XTT Assay - OD₄₉₀) |

| 0 (Control) | Data not available | Data not available |

| X | Data not available | Data not available |

| 2X | Data not available | Data not available |

| 4X | Data not available | Data not available |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of anti-hyphal agents. The following sections outline standard methodologies for assessing the inhibition of C. albicans filamentation.

Broth Microdilution Assay for Antifungal Susceptibility (Planktonic Cells)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against planktonic C. albicans cells.

-

Inoculum Preparation: A single colony of C. albicans is inoculated into a suitable broth medium (e.g., YPD) and incubated overnight at 30°C with shaking.[1] The yeast cells are then washed and resuspended in fresh medium, and the cell density is adjusted to a standard concentration (e.g., 0.5 to 2.5 x 10³ cells/mL) using a spectrophotometer.[2]

-

Drug Dilution: The test compound (e.g., IKD-8344) is serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized yeast inoculum is added to each well containing the diluted compound. The plate is then incubated at 37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[3] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[4]

Hyphal Induction and Inhibition Assay in Liquid Media

This assay evaluates the ability of a compound to inhibit the yeast-to-hypha transition in a liquid environment.

-

Cell Preparation: C. albicans yeast cells are prepared as described in the broth microdilution assay.

-

Hyphal Induction: The yeast cells are resuspended in a hyphae-inducing medium, such as RPMI-1640 or serum-containing media, at 37°C.[5][6]

-

Treatment: The test compound is added to the cell suspension at various concentrations.

-

Microscopic Analysis: After a defined incubation period (e.g., 3-4 hours), the cells are observed under a microscope to assess the extent of filamentation.[5][7] The percentage of hyphal cells and the length of the hyphae are quantified.

Biofilm Formation and Inhibition Assay

This protocol assesses the effect of a compound on the formation of C. albicans biofilms, which are rich in hyphal structures.

-

Biofilm Growth: A standardized suspension of C. albicans is added to the wells of a microtiter plate and incubated at 37°C for a period that allows for biofilm formation (typically 24-48 hours).[1][2]

-

Treatment: The test compound is added at the beginning of the incubation period to assess inhibition of biofilm formation.

-

Quantification:

-

Crystal Violet Staining: The total biofilm biomass is quantified by staining with crystal violet, followed by solubilization of the dye and measurement of absorbance.[1]

-

XTT Reduction Assay: The metabolic activity of the cells within the biofilm is measured using a colorimetric XTT reduction assay, which provides an indication of cell viability.[1][2]

-

Visualizing Key Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying hyphal morphogenesis is crucial for identifying potential drug targets. The following diagrams, generated using the DOT language, illustrate key signaling pathways in C. albicans and a general experimental workflow.

Signaling Pathways

The yeast-to-hypha transition in C. albicans is regulated by complex signaling networks. The Ras1-cAMP-PKA and the MAPK signaling pathways are two of the most well-characterized cascades involved in this process.[8][9]

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing compounds that inhibit C. albicans hyphal formation.

Conclusion

The inhibition of mycelial formation in Candida albicans is a validated and compelling strategy for the development of novel antifungal therapeutics. While the specific inhibitory properties of IKD-8344 remain to be elucidated, the experimental protocols, data presentation formats, and understanding of the key signaling pathways outlined in this guide provide a robust framework for its investigation. By applying these standardized methodologies, researchers can effectively characterize the anti-filamentation potential of IKD-8344 and other promising compounds, paving the way for the next generation of antifungal drugs.

References

- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Filamentation Involves Two Overlapping, but Distinct, Programs of Filamentation in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Synergistic Power: A Technical Guide to the Enhanced Efficacy of IKD-8344 and Polymyxin B against Burkholderia cenocepacia

For Immediate Release

In the ongoing battle against multidrug-resistant pathogens, a promising synergistic relationship has been identified between the macrocyclic dilactone IKD-8344 and the last-resort antibiotic polymyxin (B74138) B. This combination has demonstrated significant potential in combating the notoriously resilient Gram-negative bacterium, Burkholderia cenocepacia, a major cause of severe pulmonary infections in cystic fibrosis patients. This technical guide provides an in-depth analysis of their synergistic effects, detailed experimental protocols, and an exploration of the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Core Findings: Potentiation of Polymyxin B Activity

IKD-8344, a natural product isolated from an actinomycete species, has been shown to potentiate the antimicrobial activity of polymyxin B against B. cenocepacia.[1] While IKD-8344 exhibits its own diverse biological activities, including anticancer and antifungal properties, its synergy with polymyxin B is of particular interest in the context of bacterial infections.[1]

Quantitative Analysis of Synergy

In a comprehensive screening of 2,686 compounds, IKD-8344 was identified as one of five compounds that synergized with polymyxin B, inhibiting the growth of B. cenocepacia by 70% or more compared to polymyxin B alone.[1] The study that identified this synergy provides the foundational data for the efficacy of this combination.

| Compound Combination | Target Organism | Key Finding | Reference |

| IKD-8344 (1 µg/mL) + Polymyxin B | Burkholderia cenocepacia | ≥70% growth inhibition compared to Polymyxin B alone. | [1] |

Deciphering the Mechanisms of Action and Synergy

The synergistic effect of IKD-8344 and polymyxin B is rooted in their distinct yet complementary mechanisms of action, primarily targeting the integrity of the bacterial cell envelope.

Polymyxin B: A Disrupter of the Outer Membrane

Polymyxin B's primary mechanism of action against Gram-negative bacteria involves a targeted assault on the outer membrane. Its cationic polypeptide ring interacts electrostatically with the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS). This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a localized disorganization and increased permeability of the outer membrane. The hydrophobic tail of polymyxin B then penetrates the destabilized membrane, further disrupting its integrity and leading to leakage of intracellular contents and ultimately, cell death.

Burkholderia cenocepacia exhibits a high intrinsic resistance to polymyxin B. This resistance is largely attributed to the unique structure of its LPS, which is modified with 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification reduces the net negative charge of the lipid A, thereby weakening the initial electrostatic attraction for the cationic polymyxin B and hindering its ability to disrupt the outer membrane.

IKD-8344: The Synergistic Partner

IKD-8344 is a macrocyclic dilactone. While the precise mechanism of action of IKD-8344 against B. cenocepacia is not fully elucidated, many macrocyclic lactones are known to have various effects on bacterial cells. The leading hypothesis for its synergistic activity with polymyxin B is that IKD-8344, in some manner, compromises the outer membrane's formidable defenses, allowing polymyxin B to bypass the intrinsic resistance mechanisms of B. cenocepacia and exert its disruptive effects more efficiently. This could involve direct interaction with outer membrane components or interference with cellular processes that maintain membrane integrity.

Experimental Protocols

To facilitate further research into this promising antibiotic combination, detailed methodologies for key experiments are outlined below.

Checkerboard Assay for Synergy Determination

The checkerboard assay is a standard method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of IKD-8344 and polymyxin B against B. cenocepacia.

Materials:

-

96-well microtiter plates

-

Burkholderia cenocepacia isolate (e.g., K56-2)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

IKD-8344 stock solution

-

Polymyxin B stock solution

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 readings)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension of B. cenocepacia in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Drug Dilution:

-

Along the x-axis of the 96-well plate, prepare serial twofold dilutions of IKD-8344 in CAMHB.

-

Along the y-axis, prepare serial twofold dilutions of polymyxin B in CAMHB.

-

-

Combination Testing: Using a multichannel pipette, transfer the diluted IKD-8344 and polymyxin B to the corresponding wells of the test plate. The final volume in each well should be uniform (e.g., 100 µL), containing both drugs at various concentrations and the bacterial inoculum.

-

Controls: Include wells with each drug alone (growth controls for each concentration), wells with no drugs (positive growth control), and wells with no bacteria (negative control/sterility control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:

-

FIC of IKD-8344 = (MIC of IKD-8344 in combination) / (MIC of IKD-8344 alone)

-

FIC of Polymyxin B = (MIC of Polymyxin B in combination) / (MIC of Polymyxin B alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of IKD-8344 + FIC of Polymyxin B

-

-

Interpretation of FICI:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference (or additive)

-

FICI > 4.0: Antagonism

-

-

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the bacterial outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the hydrophobic environment of the membrane and fluoresce.

Objective: To assess if IKD-8344 increases the permeability of the B. cenocepacia outer membrane, potentially explaining its synergistic effect with polymyxin B.

Materials:

-

Burkholderia cenocepacia cells

-

HEPES buffer (5 mM, pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

-

IKD-8344

-

Polymyxin B (as a positive control)

-

Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

-

Cell Preparation: Grow B. cenocepacia to mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).

-

Assay Setup: In a cuvette, add the bacterial suspension and NPN to a final concentration of 10 µM.

-

Baseline Reading: Measure the baseline fluorescence.

-

Compound Addition: Add IKD-8344 at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

Positive Control: In a separate experiment, add a known outer membrane permeabilizing agent like polymyxin B to confirm the assay is working correctly.

-

Data Analysis: An increase in fluorescence intensity upon the addition of IKD-8344 indicates that the compound is permeabilizing the outer membrane.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed synergistic mechanism and the experimental workflow.

Conclusion and Future Directions

The synergistic interaction between IKD-8344 and polymyxin B represents a promising avenue for the development of novel therapeutic strategies against the highly resistant pathogen Burkholderia cenocepacia. The ability of IKD-8344 to potentiate the activity of a last-resort antibiotic highlights the potential of combination therapies to overcome intrinsic bacterial resistance mechanisms.

Further research is warranted to fully elucidate the mechanism of action of IKD-8344 and the precise nature of its synergistic interaction with polymyxin B. In vivo studies are also crucial to validate the efficacy and safety of this combination in a preclinical setting. The detailed protocols and conceptual frameworks provided in this guide are intended to support and accelerate these vital research endeavors.

References

Methodological & Application

Application Notes and Protocols for IKD-8344 Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKD-8344 is a macrocyclic dilactone with demonstrated biological activities, including antifungal and cytotoxic properties.[1][2][3][4][5] This document provides essential information and a generalized protocol for assessing the cytotoxic effects of IKD-8344 in a laboratory setting. While specific details on its mechanism of action on mammalian cells are limited in publicly available literature, this guide offers a starting point for researchers investigating its potential as a therapeutic agent.

Known Biological Activities of IKD-8344

Initial studies have revealed the following activities for IKD-8344:

| Activity | Target Organism/Cell Line | Effective Concentration | Reference |

| Cytotoxicity | L5178Y murine leukemia cells | IC50 = 0.54 ng/mL | [1][3][4][5] |

| Antifungal | Candida albicans (mycelial form) | MIC = 6.25 µg/mL | [1][3][4][5] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a general method for determining the cytotoxicity of IKD-8344 against adherent mammalian cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing an estimate of cell viability.

Materials:

-

IKD-8344 compound

-

Target adherent cell line (e.g., L5178Y or other cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cell line to ~80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of IKD-8344 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the IKD-8344 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of IKD-8344. Include a vehicle control (medium with the same concentration of DMSO used for the highest IKD-8344 concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the IKD-8344 concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of IKD-8344 using the MTT assay.

Signaling Pathway Information

Based on extensive searches of publicly available scientific literature, there is currently no information detailing the specific signaling pathways affected by IKD-8344 in mammalian cells that would lead to its cytotoxic effects. Further research is required to elucidate its mechanism of action.

Disclaimer

This document is intended for informational purposes only and should be used as a general guide. Researchers should optimize the protocols based on their specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for I-KD-8344 in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing IKD-8344, a macrocyclic dilactone with known antimicrobial and synergistic properties, in standard antimicrobial susceptibility testing (AST). The information is intended to guide researchers in evaluating the direct antimicrobial activity of IKD-8344 and its potentiation of other antibiotics.

Introduction

IKD-8344 is a natural product isolated from an actinomycete species, demonstrating a range of biological activities, including anticancer, anthelmintic, and antimicrobial effects.[1][2] Of particular interest to infectious disease research is its inhibitory action against the mycelial form of Candida albicans and its ability to potentiate the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.[1][2] This document outlines standardized methods for determining the antimicrobial susceptibility of various microorganisms to IKD-8344.

Product Information

| Characteristic | Information |

| Compound Name | IKD-8344 |

| CAS Number | 129046-69-1 |

| Molecular Formula | C₄₈H₇₆O₁₂ |

| Molecular Weight | 845.1 g/mol |

| Solubility | Soluble in DMSO, ethanol, and methanol.[1][2] |

| Storage | Store at -20°C for long-term stability.[2] |

Quantitative Data Summary

The following table summarizes the known quantitative antimicrobial activity of IKD-8344. Researchers are encouraged to expand this dataset by testing a broader range of microorganisms.

| Organism | Test Method | Metric | Value | Reference |

| Candida albicans (mycelial form) | Not specified | MIC | 6.25 µg/ml | [1][2] |

| Burkholderia cenocepacia | Synergy Screen | Potentiation | Synergizes with polymyxin B | [1][2][3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard CLSI guidelines for broth microdilution testing and is suitable for determining the MIC of IKD-8344 against bacteria and fungi.

Materials:

-

IKD-8344

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for fastidious organisms

-

Microbial inoculum standardized to 0.5 McFarland

-

Sterile multichannel pipettes and reservoirs

-

Incubator

Procedure:

-